8-Methylthio-adenosine
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Overview
Description
8-Methylthio-adenosine is a naturally occurring sulfur-containing nucleoside found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It is a derivative of adenosine and plays a significant role in the methionine salvage pathway, which is crucial for cellular metabolism . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer research and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylthio-adenosine can be synthesized through the degradation of S-adenosylmethionine. The process involves the decarboxylation of S-adenosylmethionine to produce this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce S-adenosylmethionine, which is then converted to this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Methylthio-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
8-Methylthio-adenosine has a wide range of scientific research applications:
Mechanism of Action
8-Methylthio-adenosine exerts its effects through several molecular pathways:
Adenosine Receptor Stimulation: It activates adenosine A2 receptors, leading to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNFα.
Cell Cycle Arrest: The compound can induce cell cycle arrest in the S and G2 phases, which contributes to its anti-proliferative effects on tumor cells.
Apoptosis Induction: It promotes apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and death.
Comparison with Similar Compounds
S-Adenosylmethionine: A precursor to 8-Methylthio-adenosine, involved in methylation and transsulfuration reactions.
5’-Methylthioadenosine: Another sulfur-containing nucleoside with similar metabolic roles and therapeutic potential.
Uniqueness: this compound is unique due to its specific role in the methionine salvage pathway and its potent anti-inflammatory and anti-cancer properties. Unlike other similar compounds, it has a distinct mechanism of action involving adenosine receptor stimulation and cell cycle regulation .
Properties
Molecular Formula |
C11H15N5O4S |
---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
ZLSIRPOPTWVEOT-HMEJCUHCSA-N |
Isomeric SMILES |
CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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